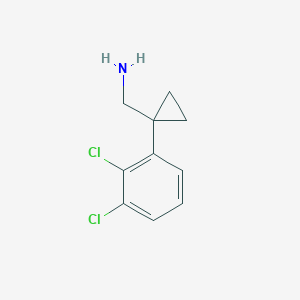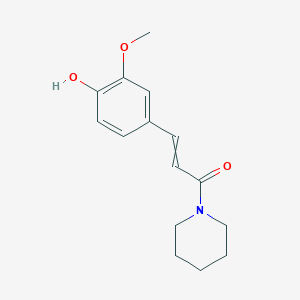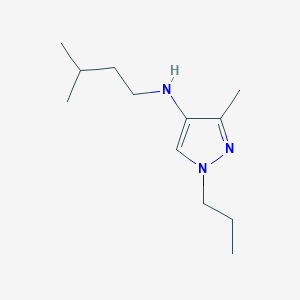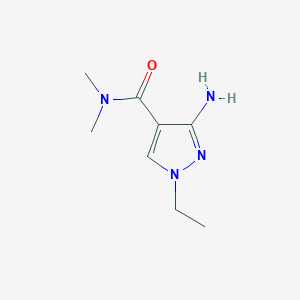![molecular formula C8H11N3O3 B11741691 Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine is a complex organic compound featuring a nitro group, an oxazole ring, and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine typically involves multi-step organic reactions One common method includes the nitration of a precursor compound followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or hydroxylamine derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
科学的研究の応用
Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group and oxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine: shares similarities with other nitro-oxazole compounds.
Nitrobenzene: Similar in having a nitro group but lacks the oxazole ring.
Oxazole derivatives: Share the oxazole ring but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
N,N-dimethyl-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenamine |
InChI |
InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(14-9-6)4-5-10(2)3/h4-5H,1-3H3 |
InChIキー |
RWJVMTFPQZAWIY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11741618.png)

![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741634.png)
![Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine](/img/structure/B11741639.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741663.png)




![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741701.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
